3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine

EGFR inhibition anticancer hydrazone derivatives

3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine is a privileged heterocyclic scaffold enabling C3-selective diversification for targeted kinase inhibitor libraries. Unlike the C2 isomer, C3 substitution confers distinct steric and electronic properties essential for potent EGFR/COX-2 dual inhibition and isoform-selective PI3Kα targeting. The hydrazine handle supports metal-free C–H arylation and hydrazone formation. Confirm stock availability for your SAR or DOS campaigns.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
Cat. No. B15220930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1)CNN
InChIInChI=1S/C8H10N4/c9-11-6-7-5-10-8-3-1-2-4-12(7)8/h1-5,11H,6,9H2
InChIKeyVHWABHBMWQCJEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine: A Versatile Hydrazine-Functionalized Imidazopyridine Building Block for Drug Discovery and Chemical Biology


3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine (CAS 2228552-88-1, molecular formula C8H10N4, molecular weight 162.19) is a heterocyclic compound consisting of an imidazo[1,2-a]pyridine core scaffold with a hydrazinylmethyl substituent at the C3 position . The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, associated with broad pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties [1]. The hydrazinylmethyl functional group provides a reactive handle for forming hydrazones, Schiff bases, and other nitrogen-containing derivatives, making this compound a valuable building block for constructing focused libraries targeting enzymes such as EGFR, COX-2, and various kinases [2].

3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine: Why Positional Isomers and Alternative Hydrazine Derivatives Cannot Be Interchanged


While multiple hydrazine-containing imidazo[1,2-a]pyridine derivatives exist commercially, substitution at the C2 versus C3 position of the imidazopyridine core produces fundamentally different chemical and biological properties. The C2-hydrazinylmethyl isomer (2-(hydrazinylmethyl)imidazo[1,2-a]pyridine, CAS 1171091-33-0) differs in electronic distribution and steric accessibility, leading to divergent reactivity in hydrazone formation and differential target engagement profiles [1]. Literature precedent demonstrates that C3-substituted imidazo[1,2-a]pyridines bearing hydrazone functionalities exhibit distinct kinase selectivity patterns compared to C2-substituted analogs—PIK-75 (C3-substituted) demonstrates p110α-selective PI3K inhibition (IC50 = 0.3 nM), while C2-substituted congeners show markedly altered isoform selectivity . Additionally, the hydrazinylmethyl group at C3 enables unique synthetic transformations not accessible to C2-substituted analogs, including metal-free C-H arylation at room temperature with aryl hydrazines to generate 2,3-disubstituted products [2]. Therefore, substituting 3-(hydrazinylmethyl)imidazo[1,2-a]pyridine with the 2-positional isomer, alternative hydrazide derivatives, or other imidazopyridine building blocks will alter both synthetic outcomes and biological activity profiles.

3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine: Quantitative Comparative Evidence for Scientific Selection


C3 vs. C2 Positional Isomer: Differential EGFR Inhibitory Activity of Derived Hydrazones

In a 2022 study of imidazo[1,2-a]pyridine hydrazone derivatives, C3-substituted hydrazone compound 8c (structurally derived from a C3-formyl imidazo[1,2-a]pyridine precursor analogous to the hydrazinylmethyl scaffold) demonstrated potent EGFR inhibition with an IC50 of 0.072 µM, while also exhibiting selective COX-2 inhibition (IC50 = 1.09 µM, selectivity index = 13.78 versus COX-1) [1]. This dual EGFR/COX-2 inhibitory profile is structurally dependent on the C3 hydrazone linkage geometry, which positions the aryl moiety for optimal hinge-region binding in the EGFR ATP pocket. In contrast, C2-substituted hydrazones in the same study (compounds 9e and 9f) exhibited reduced EGFR potency, demonstrating that the substitution position directly governs target engagement [1].

EGFR inhibition anticancer hydrazone derivatives

C3 Hydrazone Modification Drives PI3K Isoform Selectivity: PIK-75 vs. C2 Analogs

The C3-hydrazone substituted imidazo[1,2-a]pyridine derivative PIK-75 demonstrates high selectivity for the p110α isoform of PI3K (IC50 = 0.3 nM) compared to p110γ (IC50 = 40 nM), PI3K C2β (IC50 = 100 nM), and p110β (IC50 = 850 nM), representing approximately 133-fold selectivity for p110α over p110γ and >2800-fold over p110β . This selectivity profile is attributed to the specific geometry of the C3 hydrazone linkage interacting with a unique non-conserved region of the p110α ATP-binding pocket. The DW series compounds, which modify the C3 hydrazone moiety of PIK-75, further demonstrate that the C3 substitution position is essential for maintaining isoform selectivity—compound DW09849, bearing an ethyl-modified C3 hydrazone, retained p110α selectivity while showing reduced off-target effects compared to PIK-75 [1].

PI3K inhibition kinase selectivity cancer therapeutics

C3 Position Enables Room-Temperature Metal-Free C-H Arylation Not Accessible to C2 Analogs

Imidazo[1,2-a]pyridines bearing substituents at the C3 position, including hydrazinylmethyl derivatives, can undergo efficient metal-free C-H arylation with aryl hydrazines at room temperature under ambient air conditions [1]. This methodology provides practical access to 2,3-disubstituted imidazo[1,2-a]pyridines without requiring transition metal catalysts, elevated temperatures, or inert atmospheres—conditions that are often incompatible with sensitive hydrazine functionalities. The reaction proceeds via a radical pathway initiated by the C3 substituent's electronic activation of the adjacent C-H bond. C2-substituted imidazo[1,2-a]pyridines lack this reactivity profile due to different electronic distribution and steric constraints around the fused ring system [1].

synthetic methodology C-H functionalization green chemistry

Hydrazinylmethyl vs. Carbohydrazide: Differential Cytotoxicity and Target Engagement

A 2024 study evaluated two series of imidazo[1,2-a]pyridine-2-carbohydrazide derivatives (aryl hydrazones 7a-e and triazole-containing derivatives 11a-e) for cytotoxic activity against multiple cancer cell lines [1]. While these compounds demonstrated measurable antiproliferative effects, their potency profiles differ fundamentally from C3-hydrazinylmethyl-derived compounds due to the electronic influence of the carbonyl spacer in the carbohydrazide linkage. The hydrazinylmethyl group (direct C-N linkage) provides greater conformational flexibility and altered hydrogen-bonding capacity compared to the carbohydrazide functionality (C=O spacer), resulting in distinct target binding modes. Notably, the most active C3-hydrazone derivatives from parallel studies achieved EGFR IC50 values in the sub-100 nM range (0.072 µM), whereas comparable C2-carbohydrazide derivatives typically exhibit cytotoxicity at higher micromolar concentrations [2].

cytotoxicity carbohydrazide derivatives SAR

3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine: Optimal Research and Industrial Application Scenarios Based on Evidence


Development of Selective EGFR/COX-2 Dual Inhibitors for Anticancer Lead Optimization

Based on evidence that C3-hydrazone derivatives derived from C3-substituted imidazo[1,2-a]pyridines achieve potent EGFR inhibition (IC50 = 0.072 µM) with concurrent COX-2 selectivity (SI = 13.78), 3-(hydrazinylmethyl)imidazo[1,2-a]pyridine serves as an optimal starting material for synthesizing focused libraries of dual EGFR/COX-2 inhibitors [1]. This scaffold is particularly suited for medicinal chemistry campaigns targeting cancers where both EGFR signaling and COX-2-mediated inflammation contribute to tumor progression. The hydrazinylmethyl group enables straightforward condensation with diverse aromatic aldehydes to generate hydrazone libraries with tunable potency and selectivity profiles, as demonstrated by the superior activity of C3-hydrazone 8c compared to C2-substituted analogs in the same study [1].

Synthesis of PI3Kα-Selective Inhibitor Candidates with Reduced Off-Target Kinase Activity

The C3 hydrazone geometry accessible from 3-(hydrazinylmethyl)imidazo[1,2-a]pyridine enables the design of highly selective PI3Kα inhibitors, as evidenced by PIK-75's remarkable isoform selectivity (p110α IC50 = 0.3 nM vs. p110β IC50 = 850 nM; >2800-fold selectivity) [1]. The DW series compounds demonstrate that modifications to the C3 hydrazone moiety can further refine selectivity and reduce off-target effects compared to the parent scaffold [2]. This application scenario is particularly valuable for research programs targeting p110α-mutant cancers (e.g., H1047R mutations in breast cancer), where isoform-selective inhibition minimizes the toxicity associated with pan-PI3K inhibitors [2].

Green Chemistry Library Synthesis via Metal-Free C-H Arylation

3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine is an ideal building block for diversity-oriented synthesis employing metal-free C-H arylation methodology. The C3-substituted imidazo[1,2-a]pyridine scaffold undergoes efficient coupling with aryl hydrazines at room temperature under ambient air without transition metal catalysts [1]. This protocol enables the rapid construction of 2,3-disubstituted imidazo[1,2-a]pyridine libraries while eliminating palladium contamination concerns, reducing energy consumption, and improving atom economy—key advantages for both academic medicinal chemistry laboratories and industrial process chemistry applications [1].

Structure-Activity Relationship Studies of C3 vs. C2 Substituted Imidazopyridine Pharmacophores

For research groups conducting systematic SAR investigations of imidazo[1,2-a]pyridine-based pharmacophores, 3-(hydrazinylmethyl)imidazo[1,2-a]pyridine provides a critical C3-substituted comparator to the more commonly available C2-substituted analog (2-(hydrazinylmethyl)imidazo[1,2-a]pyridine dihydrochloride, CAS 1171091-33-0) [1]. The differential EGFR inhibitory activity observed between C3-hydrazone (8c: IC50 = 0.072 µM) and C2-hydrazone derivatives (9e and 9f: reduced activity) underscores the importance of evaluating both positional isomers in hit-to-lead optimization [2]. Additionally, the C3 position offers distinct synthetic reactivity, including the metal-free C-H arylation pathway not available to C2-substituted analogs, providing orthogonal diversification strategies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.